A Comprehensive Technical Guide to 2-(Chloromethyl)-1-ethylpyrrolidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride, a key building block in synthetic organic chemistry. As a seni...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride, a key building block in synthetic organic chemistry. As a senior application scientist, this document aims to deliver not just procedural steps but also the underlying scientific principles and practical insights to empower researchers in their work.
Core Compound Identity and Physicochemical Properties
2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride is a pyrrolidine derivative with significant utility in the synthesis of more complex molecules. Its structure, characterized by a pyrrolidine ring N-substituted with an ethyl group and a chloromethyl group at the 2-position, makes it a valuable intermediate.
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for reaction conditions and purification processes.
Chemical Structure and Molecular Formula
The chemical structure of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride is depicted below.
Caption: Chemical Structure of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride
The empirical formula for this compound is C₇H₁₅Cl₂N.[1]
Physicochemical Data
A summary of the key physicochemical properties of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride is provided in the table below. It is important to distinguish this compound from the related, and more frequently documented, 1-(2-Chloroethyl)pyrrolidine hydrochloride.
Note: Due to the limited availability of specific experimental data for 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride, some physical properties of the related compound 1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS: 7250-67-1) are often referenced. These include a melting point of 167-170 °C and a boiling point of 237 °C.[3][4] It is crucial for researchers to verify the properties of the specific isomer they are working with.
Synthesis and Reactivity
The synthesis of pyrrolidine derivatives is a cornerstone of medicinal chemistry. The chloromethyl group in 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride is a reactive handle for nucleophilic substitution, making it a versatile precursor for introducing the N-ethyl-2-pyrrolidinylmethyl moiety into a target molecule.
Representative Synthetic Pathway
While specific, detailed synthetic procedures for 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride are not extensively published in readily available literature, a general approach can be inferred from the synthesis of similar compounds. A common method involves the chlorination of the corresponding alcohol, (1-ethylpyrrolidin-2-yl)methanol.
Caption: Generalized synthetic workflow for 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride.
A detailed experimental protocol for a related compound, 1-(2-Chloroethyl)pyrrolidine hydrochloride, involves the reaction of N-(2-Hydroxyethyl)pyrrolidine with thionyl chloride.[5] A similar approach would be applicable for the synthesis of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride from its corresponding alcohol precursor.
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6] Its presence can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.
2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its utility stems from the ability to introduce the N-ethyl-2-pyrrolidinylmethyl group, which can be a key pharmacophore in certain drug classes.
Role as a Building Block
This compound is primarily used in the synthesis of active pharmaceutical ingredients (APIs). The chloro- group is a good leaving group, readily displaced by nucleophiles such as amines, thiols, and alcohols, allowing for the facile construction of more complex molecules. For instance, the related compound (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[7]
The incorporation of the pyrrolidine ring can influence a drug's interaction with its biological target and affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety precautions are paramount when handling 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for the closely related 1-(2-Chloroethyl)pyrrolidine hydrochloride, this class of compounds should be handled with care. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8][9]
Recommended PPE includes:
Safety glasses with side-shields or goggles
Chemical-resistant gloves
A lab coat or other protective clothing
Use in a well-ventilated area, preferably a fume hood
Storage and Stability
2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride is expected to be hygroscopic.[3] Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as strong oxidizing agents and strong bases.[10][11] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[12]
Conclusion
2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride is a valuable and versatile building block for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility is derived from the reactive chloromethyl group attached to the privileged pyrrolidine scaffold. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe use in a research and development setting.
An In-depth Technical Guide to the Structure Elucidation of 2-(Chloromethyl)-1-ethylpyrrolidine Hydrochloride
Introduction: The Imperative of Unambiguous Structural Identity In the landscape of pharmaceutical development and synthetic chemistry, the precise molecular structure of a compound is its fundamental identity. It dictat...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Unambiguous Structural Identity
In the landscape of pharmaceutical development and synthetic chemistry, the precise molecular structure of a compound is its fundamental identity. It dictates its physical properties, chemical reactivity, and, crucially, its biological activity and safety profile. 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride is a substituted pyrrolidine, a class of compounds frequently utilized as chiral building blocks and scaffolds in the synthesis of bioactive molecules.[1] Its structure, though seemingly simple, contains a critical chiral center at the C2 position of the pyrrolidine ring, necessitating a rigorous and multi-faceted analytical approach for complete characterization.
This guide eschews a simple checklist of procedures. Instead, it presents a holistic and logical workflow, mirroring the investigative process undertaken in a modern analytical laboratory. We will demonstrate how a synergistic application of spectroscopic and crystallographic techniques builds a self-validating case for the compound's constitution, configuration, and conformation, ensuring the highest degree of scientific integrity. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for the definitive structure elucidation of complex small molecules.
Section 1: Foundational Analysis - Establishing the Molecular Blueprint
Before delving into the intricate details of atomic connectivity, the foundational step is to confirm the molecular formula and overall mass. This phase provides the fundamental constraints within which all subsequent structural hypotheses must fit.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: The initial and most critical experiment is HRMS. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition. For a hydrochloride salt, electrospray ionization (ESI) in positive ion mode is the technique of choice, as it will readily detect the protonated cation of the free base, [M+H]⁺.
Experimental Protocol: ESI-HRMS
Sample Preparation: Prepare a dilute solution of 2-(chloromethyl)-1-ethylpyrrolidine hydrochloride (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
Analysis: Infuse the sample directly or via a liquid chromatography system. Acquire the full scan spectrum.
Data Processing: Determine the accurate mass of the most abundant ion. Use the instrument's software to calculate the elemental composition that best fits the measured mass and isotopic pattern.
Data Interpretation & Trustworthiness:
The molecular formula of the neutral base is C₇H₁₄ClN. The expected monoisotopic mass of the protonated cation [C₇H₁₅ClN]⁺ is 148.08876 m/z.[2] The HRMS experiment must yield a mass measurement within a narrow tolerance (e.g., ± 0.001 Da) of this theoretical value. The observed isotopic pattern, particularly the ~3:1 ratio of the M and M+2 peaks due to the presence of a single chlorine atom, provides a secondary, powerful confirmation of the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Expertise & Causality: While HRMS confirms what atoms are present, MS/MS provides initial clues as to how they are connected. By selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragmentation patterns. For pyrrolidine-containing compounds, fragmentation is often challenging because the pyrrolidine ring preferentially sequesters the proton, leading to a dominant, uninformative fragment.[3][4] However, key losses can still be diagnostic.
Expected Fragmentation Pathways:
A primary fragmentation pathway for N-alkylated pyrrolidines involves the loss of the N-alkyl group or cleavage of the ring.
Loss of the chloromethyl group: A fragmentation leading to the loss of CH₂Cl.
Loss of the ethyl group: Cleavage of the N-ethyl bond.
Ring opening: Fission of the pyrrolidine ring can lead to a cascade of smaller fragments.
The characterization of these fragments helps to build confidence in the gross structural features before moving to the more definitive NMR analysis.
Precursor Ion (m/z)
Predicted Fragment Ion (m/z)
Neutral Loss
Inferred Structural Moiety
148.08876
98.0964
CH₂Cl (49.9923)
Presence of a chloromethyl group
148.08876
119.0650
C₂H₅ (29.0237)
Presence of an N-ethyl group
148.08876
70.0651
C₄H₈Cl (91.0236)
Pyrrolidine core fragment
Section 2: Unraveling the Connectivity - A Nuclear Magnetic Resonance (NMR) Deep Dive
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules in solution.[5] It provides atom-specific information about the chemical environment and connectivity. A suite of 1D and 2D NMR experiments is required to assemble the complete molecular jigsaw puzzle.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent is critical; for a hydrochloride salt, D₂O or DMSO-d₆ are often preferred for solubility.
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion.
1D Experiments: Acquire ¹H NMR, ¹³C NMR, and DEPT-135 spectra.
2D Experiments: Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra.
¹H and ¹³C NMR - The Atom Inventory
Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments and their neighboring protons (via spin-spin coupling), while ¹³C NMR reveals the number of unique carbon environments. A DEPT-135 experiment further classifies each carbon as a CH, CH₂, or CH₃ group.
Predicted NMR Data & Interpretation:
The structure C₇H₁₅Cl₂N has several distinct proton and carbon environments. The protonation of the nitrogen and the presence of the electron-withdrawing chloromethyl group will cause downfield shifts for adjacent protons and carbons.
Table of Predicted ¹H NMR Data (in D₂O):
Assignment
Predicted δ (ppm)
Multiplicity
Integration
Rationale
H-a (CH₃-CH₂-N)
~1.3
Triplet (t)
3H
Coupled to 2 protons on CH₂ (H-b)
H-b (CH₃-CH₂-N)
~3.4
Quartet (q)
2H
Coupled to 3 protons on CH₃ (H-a)
H-c (CH₂Cl)
~3.8
Multiplet (dd)
2H
Diastereotopic protons coupled to H-g
H-d, H-e, H-f (Ring CH₂)
~1.9 - 2.4
Multiplets
6H
Complex overlapping signals of the pyrrolidine ring
| H-g (N-CH) | ~3.6 | Multiplet | 1H | Coupled to ring protons and H-c |
Table of Predicted ¹³C NMR & DEPT-135 Data (in D₂O):
Assignment
Predicted δ (ppm)
DEPT-135 Signal
Rationale
C-a (CH₃)
~12
Positive
Upfield aliphatic methyl
C-b (N-CH₂)
~50
Negative
N-ethyl methylene carbon
C-c (CH₂Cl)
~45
Negative
Methylene attached to electron-withdrawing Cl
C-d, C-e, C-f (Ring CH₂)
~22 - 30
Negative
Pyrrolidine ring methylene carbons
| C-g (N-CH) | ~65 | Positive | Chiral carbon attached to N and CH₂Cl |
2D NMR - Building the Molecular Framework
Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect.
COSY: Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This will confirm the ethyl group (H-a correlating with H-b) and map the adjacent proton network within the pyrrolidine ring.
HSQC: Correlates each proton directly to the carbon it is attached to. This is an essential step for definitively assigning the carbon signals based on the more easily interpreted proton signals.
HMBC: This is the key experiment for establishing the overall carbon skeleton. It reveals correlations between protons and carbons that are 2-4 bonds away.[6] It is through these "long-range" correlations that we can connect the ethyl group to the pyrrolidine nitrogen, and the chloromethyl group to the C2 (C-g) position of the ring.
Visualizing Connectivity with HMBC:
The following diagram illustrates the critical HMBC correlations that unambiguously link the structural fragments.
Caption: Key HMBC correlations confirming the structure.
Key HMBC Correlations for Structural Confirmation:
H-b → C-g: A proton on the N-ethyl methylene (H-b) shows a correlation to the chiral ring carbon (C-g). This ³J correlation definitively connects the ethyl group to the pyrrolidine ring via the nitrogen atom.
H-c → C-g: Protons on the chloromethyl group (H-c) show a strong correlation to the chiral carbon (C-g), confirming the attachment of the chloromethyl substituent at the C2 position.
H-a → C-b: Protons of the methyl group (H-a) correlate to the methylene carbon (C-b), confirming the ethyl fragment.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and simple technique used to confirm the presence of specific functional groups and bond types. For this molecule, it serves as a confirmatory technique.
Experimental Protocol: FTIR Spectroscopy
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
Analysis: Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Absorptions:
~2900-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.
~2400-2700 cm⁻¹: A broad absorption characteristic of the N-H stretch in a tertiary amine salt (R₃N⁺-H).
~1460 cm⁻¹: C-H bending vibrations.
~850-550 cm⁻¹: The C-Cl stretching vibration. This band is a key diagnostic for the presence of the alkyl halide functionality.[7][8]
Section 3: Defining the 3D Architecture - Stereochemistry and Solid-State Confirmation
The techniques discussed so far have established the constitution (atom-to-atom connectivity). However, they have not addressed the three-dimensional arrangement, specifically the absolute configuration at the C2 chiral center, nor have they directly proven the ionic nature of the hydrochloride salt in the solid state.
Chiral Analysis
Expertise & Causality: The C2 carbon is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers), the (R)- and (S)-forms. Standard NMR spectroscopy is a non-chiral technique and will not distinguish between enantiomers.[9] To determine if the sample is a single enantiomer or a racemic mixture, a chiral environment must be introduced. This can be achieved using chiral derivatizing agents or chiral solvating agents, which form diastereomeric complexes that are distinguishable by NMR.
Single-Crystal X-ray Diffraction (SC-XRD)
Expertise & Causality: SC-XRD is the undisputed gold standard for molecular structure determination. If a single crystal of suitable quality can be grown, this technique provides a complete and unambiguous 3D map of the atoms in the crystal lattice.[10]
Experimental Protocol: SC-XRD
Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
Data Interpretation & Trustworthiness:
Unambiguous Connectivity: The resulting structure will definitively confirm the connectivity established by NMR.
Confirmation of Salt Form: It will explicitly show the proton located on the pyrrolidine nitrogen and the chloride anion positioned in the crystal lattice, often linked via N-H···Cl hydrogen bonds.[11][12]
Absolute Stereochemistry: Through anomalous dispersion effects, typically requiring the presence of an atom heavier than oxygen (in this case, chlorine), SC-XRD can determine the absolute configuration (R or S) of the chiral center. This provides the final, definitive piece of the structural puzzle.
Section 4: The Self-Validating System - An Integrated Approach
The trustworthiness of a structure elucidation comes not from a single experiment, but from the confluence of data from orthogonal techniques. Each piece of evidence must corroborate the others, creating a self-validating system that leaves no room for ambiguity.
Workflow for Integrated Structure Elucidation:
Caption: Integrated workflow for structure elucidation.
This workflow is underpinned by the principles of analytical procedure validation, as outlined in guidelines such as ICH Q2(R2).[13][14] This ensures that each analytical procedure used is suitable for its intended purpose, providing confidence in the accuracy, precision, and specificity of the data generated.[15]
Conclusion
The structure elucidation of 2-(chloromethyl)-1-ethylpyrrolidine hydrochloride is a paradigmatic example of modern analytical chemistry. It requires a carefully planned, multi-technique approach that progresses logically from foundational analysis to detailed connectivity mapping and, finally, to absolute three-dimensional confirmation. By integrating the results from mass spectrometry, a full suite of NMR experiments, infrared spectroscopy, and single-crystal X-ray diffraction, a complete and irrefutable structural assignment can be achieved. This rigorous, self-validating methodology ensures the scientific integrity required for advanced research and is an indispensable component of the drug development process.
References
PubChemLite. (n.d.). 2-(chloromethyl)-1-ethylpyrrolidine hydrochloride (C7H14ClN). Retrieved from [Link]
PubChem. (n.d.). 1-(2-chloroethyl)pyrrolidine hydrochloride. Retrieved from [Link]
PubChem. (n.d.). (2S)-1-(chloromethyl)pyrrolidine-2-carboxylic acid. Retrieved from [Link]
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
National Center for Biotechnology Information. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. Retrieved from [Link]
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
Chemistry LibreTexts. (2021). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]
Google Patents. (n.d.). CN102816101A - Synthesis method of (S)-N-methyl-2 chloro-ethyl-pyrrolidine.
ACS Publications. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Analytical Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. PubMed. Retrieved from [Link]
Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
European Medicines Agency. (1995). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
National Center for Biotechnology Information. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Retrieved from [Link]
ResearchGate. (n.d.). Crystal structure of hydrochloride salt. Retrieved from [Link]
SciSpace. (2006). Direct chiral discrimination in NMR spectroscopy. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Retrieved from [Link]
National Center for Biotechnology Information. (2017). Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine. PubMed. Retrieved from [Link]
Jackson, G. (2020).
ACS Publications. (1984). Fourier-Transform Infrared Spectra of Alkyl Halide-HF Hydrogen-Bonded Complexes in Solid Argon. The Journal of Physical Chemistry. Retrieved from [Link]
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
ResearchGate. (2010). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. Retrieved from [Link]
Oxford Academic. (2020). Chapter 2: Fundamentals of Chiral Spectroscopy. Retrieved from [Link]
ACS Publications. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Retrieved from [Link]
ResearchGate. (2018). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Retrieved from [Link]
The International Journal of Engineering and Science. (n.d.). FTIR/Matrix isolation study of photolysis reactions of allyl halides with oxygen. Retrieved from [Link]
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
Huskie Commons - Northern Illinois University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]
University of Strathclyde. (n.d.). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. Retrieved from [Link]
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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Reddit. (2023). How to detect a HCl salt in organic compounds. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride synthesis pathway
Content Type: In-depth technical guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride (CAS: 7250-67-1) is a critical heterocyclic intermediate, primarily employed in the synthesis of substituted benzamide neuroleptics such as Amisulpride and Sulpiride . Structurally, it consists of a pyrrolidine ring substituted with an ethyl group at the N-position and a chloromethyl group at the C2-position.
Critical Technical Alert:
This compound belongs to the class of nitrogen mustards . As a free base, it is highly unstable and prone to intramolecular cyclization, forming a bicyclic aziridinium ion that rearranges to 3-chloro-1-ethylpiperidine . Consequently, the synthesis and storage must strictly maintain the hydrochloride salt form to preserve the pyrrolidine ring integrity.
Retrosynthetic Analysis & Strategy
The most robust synthetic pathway utilizes the "Chiral Pool" approach starting from L-Proline . This ensures the retention of stereochemistry (typically S-configuration) required for bioactivity in downstream pharmaceutical applications.
DOT Diagram: Retrosynthetic Pathway
Caption: Retrosynthetic breakdown from the target hydrochloride salt back to the chiral precursor L-Proline.
Detailed Experimental Protocol
Phase 1: Synthesis of N-Ethylprolinol (1-ethylpyrrolidin-2-yl)methanol
While direct alkylation with ethyl halides is possible, it often leads to quaternary ammonium byproducts. The Reductive Amination pathway is the superior industrial choice for selectivity and yield.
Reagents:
L-Prolinol (1.0 equiv)
Acetaldehyde (1.1 equiv)
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Protocol:
Imine Formation: Charge a reactor with L-Prolinol and DCM under N2 atmosphere. Cool to 0°C. Add Acetaldehyde dropwise. Allow to stir for 30 minutes to form the intermediate iminium species.
Reduction: Add Sodium Triacetoxyborohydride (STAB) portion-wise, maintaining temperature <10°C. The use of STAB over NaBH4 prevents the reduction of the aldehyde before imine formation.
Quench: Warm to room temperature (RT) and stir for 4-6 hours. Quench with saturated NaHCO3 solution.
Extraction: Extract the aqueous layer with DCM (3x). Combine organics, dry over MgSO4, and concentrate
Checkpoint: Purity should be >95% by GC. The product is a colorless to pale yellow oil.
Phase 2: Chlorination to 2-(Chloromethyl)-1-ethylpyrrolidine HCl
This step requires strict temperature control to prevent rearrangement.
Reagents:
N-Ethylprolinol (1.0 equiv)
Thionyl Chloride (SOCl2) (1.2 - 1.5 equiv)
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)
Protocol:
Setup: Dissolve N-Ethylprolinol in anhydrous DCM. Cool the solution to 0°C - 5°C .
Addition: Add Thionyl Chloride dropwise over 60 minutes.
Exothermic Alert: The reaction releases SO2 and HCl gas.[1] Ensure efficient scrubbing.
Reflux: Once addition is complete, warm to RT, then heat to reflux (approx. 40°C) for 2-3 hours.
Mechanism:[1][2][3][4][5][6][7] The hydroxyl group is converted to a chlorosulfite ester, which then undergoes nucleophilic substitution (SNi or SN2) by chloride.[1]
Isolation (Critical): Cool to RT. Concentrate the reaction mixture under reduced pressure to remove excess SOCl2 and solvent.
Crystallization: The residue is a thick oil or semi-solid. Triturate with cold diethyl ether or acetone to induce crystallization of the hydrochloride salt.
Filtration: Filter the hygroscopic white solid under nitrogen. Store immediately in a desiccator.
Yield: Typically 85-92%.
Appearance: White to off-white hygroscopic crystalline solid.
Critical Quality Attribute: The Rearrangement Risk
The most common failure mode in this synthesis is the inadvertent formation of 3-chloro-1-ethylpiperidine . This occurs if the hydrochloride salt is neutralized to the free base in the presence of water or polar solvents.
Mechanism of Isomerization
Free Base Formation: If the HCl is removed, the nitrogen lone pair attacks the chloromethyl carbon (intramolecular nucleophilic attack).
Aziridinium Ion: This forms a bicyclic 1-ethyl-1-azoniabicyclo[3.1.0]hexane cation (aziridinium ion).
Ring Expansion: A nucleophile (Cl-) can attack this strained intermediate at the bridgehead carbon (expanding to piperidine) or the methylene carbon (returning to pyrrolidine). Thermodynamic control favors the six-membered piperidine ring.
DOT Diagram: Rearrangement Mechanism
Caption: The instability of the free base leads to ring expansion via the aziridinium ion. The HCl salt prevents the first step (N-attack).
Quantitative Data Summary
Parameter
Specification / Condition
Rationale
Reaction Temp (Step 2)
0°C (Addition) -> 40°C (Reflux)
Controls rate of HCl evolution; ensures complete conversion.
Stoichiometry (SOCl2)
1.2 - 1.5 Equivalents
Excess ensures full conversion of alcohol; excess is volatile and easy to remove.
Solvent Choice
Dichloromethane (DCM)
Aprotic, low boiling point, good solubility for reactants but precipitates the salt.
Stability
Hygroscopic Solid
Must be stored under inert gas (N2/Ar). Hydrolysis releases HCl.
Major Impurity
3-Chloro-1-ethylpiperidine
Result of free-basing or high-temp rearrangement.
Safety & Handling (Nitrogen Mustard Hazard)
This compound acts as a nitrogen mustard derivative. It is a potent alkylating agent.
Vesicant: Causes severe skin burns and eye damage.[3] It can penetrate standard nitrile gloves; double gloving or Silver Shield® gloves are recommended.
Inhalation: The salt dust is extremely irritating to the respiratory tract. Handle only in a certified chemical fume hood.
Decontamination: Spills should be neutralized with a dilute solution of sodium thiosulfate or dilute ammonia (carefully, as this triggers polymerization/rearrangement, but destroys the alkylating potential over time).
References
Synthesis of Amisulpride Intermediates. Google Patents. US20130096319A1.
Technical Guide: Spectroscopic Characterization of 2-(Chloromethyl)-1-ethylpyrrolidine Hydrochloride
This guide details the spectroscopic characterization of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride , a critical intermediate in the synthesis of substituted benzamides (e.g., Levosulpiride). Executive Summary & C...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the spectroscopic characterization of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride , a critical intermediate in the synthesis of substituted benzamides (e.g., Levosulpiride).
Executive Summary & Chemical Context
2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride is a nitrogen mustard-like electrophile used primarily as an alkylating agent in pharmaceutical synthesis. Its characterization is complicated by a latent instability: the free base is prone to a spontaneous aziridinium-mediated rearrangement to form the thermodynamic isomer, 3-chloro-1-ethylpiperidine .
This guide focuses on the stable hydrochloride salt form, providing the spectroscopic fingerprints required to distinguish the target pyrrolidine from its piperidine isomer and hydrolysis byproducts.[1]
Chemical Identity
Property
Data
IUPAC Name
2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride
CAS Number
Not widely listed (Free base: 26116-12-1 is amine analog; Target is often cited as intermediate)
Before interpreting spectra, researchers must understand the rearrangement pathway.[1] In solution (particularly at neutral/basic pH or elevated temperature), the nitrogen lone pair displaces the chloride to form a bicyclic aziridinium ion .[1][6][9] Nucleophilic attack can then occur at either carbon, leading to ring expansion.[1]
Graphviz Workflow: Rearrangement Pathway
The following diagram illustrates the mechanism that complicates spectral analysis.
Caption: The rearrangement of the pyrrolidine core to a piperidine ring via an aziridinium intermediate.[1][3][6] The HCl salt blocks the first step by protonating the nitrogen lone pair.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of the hydrochloride salt is distinct from the free base due to the protonation of the nitrogen, which deshields the
Do not heat the sample to dissolve; sonicate briefly if necessary. Heat promotes the rearrangement to the piperidine isomer.
Acquisition: Run the NMR experiment immediately. If the sample sits for days, check for the emergence of new peaks (piperidine isomer) or hydrolysis (alcohol formation,
Rearrangement Mechanism: Fuson, R. C., & Zirkle, C. L. (1948).[1] Rearrangement of 2-(Chloromethyl)-1-ethylpyrrolidine to 3-Chloro-1-ethylpiperidine. Journal of the American Chemical Society, 70(8), 2760–2762.[1] Link[1]
Kinetic Studies: Hammer, C. F., & Heller, S. R. (1972).[1] Rate of the thermal rearrangement of 2-chloromethyl-1-ethylpyrrolidine to 3-chloro-1-ethylpiperidine. Journal of the Chemical Society, Perkin Transactions 2.[1] Link
Synthetic Application (Levosulpiride): Monographs on Levosulpiride often cite this intermediate.[1] See European Pharmacopoeia or USP monographs for "Sulpiride Impurity A" (related structure).[1]
General Spectral Data: Sigma-Aldrich Product Specification, 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride. Link[1]
Technical Guide: Solubility & Stability Profile of 2-(Chloromethyl)-1-ethylpyrrolidine Hydrochloride
This technical guide provides a comprehensive solubility and stability profile for 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride , a critical intermediate in the synthesis of substituted benzamides (e.g., sulpiride,...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive solubility and stability profile for 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride , a critical intermediate in the synthesis of substituted benzamides (e.g., sulpiride, levosulpiride).
Executive Summary
2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride (CAS 7250-67-1) exhibits a "dynamic solubility" profile. While it possesses high thermodynamic solubility in aqueous media (
), its practical utility in solution is governed by kinetic instability . At neutral or alkaline pH, the compound undergoes rapid intramolecular cyclization to form a reactive aziridinium ion, leading to rearrangement (ring expansion) or hydrolysis.
Key Takeaway: Solubility data for this compound is valid only under acidic conditions (
) or in non-nucleophilic organic solvents at low temperatures. In neutral aqueous buffers, "solubility" is indistinguishable from "degradation rate."
Chemical Identity & Physicochemical Basis[1][2][3][4]
Property
Data
Chemical Name
2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride
CAS Number
7250-67-1
Molecular Formula
Molecular Weight
184.11 g/mol (Salt); ~147.65 g/mol (Free Base)
Physical State
White to off-white crystalline powder
Melting Point
171–175 °C (Decomposes)
Hygroscopicity
High (Deliquescent in high humidity)
pKa (Calculated)
~8.8–9.2 (Pyrrolidine nitrogen)
Structural Context
The molecule consists of a tertiary amine (pyrrolidine ring) and a
-chloroalkyl group. The hydrochloride salt protonates the nitrogen, rendering the molecule stable in solid form. However, upon dissolution and deprotonation (free base formation), the nitrogen lone pair becomes a potent nucleophile capable of displacing the adjacent chlorine atom.
Solubility & Stability Matrix
This compound defies standard solubility reporting (e.g., "g/L") because dissolution often triggers chemical change. The table below correlates solubility with chemical stability.
Solvent / Medium
Solubility
Stability Rating
Technical Commentary
Water (pH < 3)
Very High ()
High
Protonation of the nitrogen prevents cyclization. Stable for days at .
Water (pH 7)
High
Low
Rapid cyclization to aziridinium ion ().
Water (pH > 9)
Low (Oils out)
Critical
Free base forms an oil but immediately reacts/polymerizes.
Ethanol / Methanol
High
Moderate
Soluble, but susceptible to solvolysis (ethanolysis) over time, especially if heated.
Dichloromethane
Moderate
Moderate
Good solvent for the free base (if generated in situ), but allows rearrangement.
Diethyl Ether
Insoluble
High
Used as an anti-solvent for recrystallization.
Mechanistic Insight: The Aziridinium Rearrangement
The solubility profile is dominated by Neighboring Group Participation (NGP) . When the pH allows a fraction of the amine to exist as a free base, the nitrogen attacks the
-carbon, expelling chloride.
Reaction Pathway Diagram
The following diagram illustrates the pathway from the stable salt to the reactive intermediate and subsequent degradation products.
Caption: Kinetic pathway showing the conversion of the stable HCl salt into the reactive aziridinium ion upon dissolution in non-acidic media.
Scientific Implication:
The formation of the aziridinium ion is often accompanied by ring expansion. The 5-membered pyrrolidine ring can rearrange to a 6-membered piperidine ring (3-chloro-1-ethylpiperidine). This rearrangement is stereospecific and follows first-order kinetics.[1]
Use this method to determine the "intrinsic" solubility of the salt without degradation artifacts.
Preparation: Prepare a solvent of 0.1 N HCl (pH ~1).
Saturation: Add excess 2-(chloromethyl)-1-ethylpyrrolidine HCl to 5.0 mL of the acidic solvent at
.
Equilibration: Vortex for 5 minutes. Do not equilibrate for hours as slow acid hydrolysis can still occur.
Filtration: Filter rapidly through a 0.45 µm PVDF filter.
Quantification: Analyze the filtrate immediately via HPLC (see Protocol B).
Protocol B: Stability-Indicating HPLC Method
Standard reverse-phase methods at neutral pH will degrade the sample on the column. Use this acidic method.
Column: C18 (e.g., Zorbax SB-C18),
, 3.5 µm.
Mobile Phase A: 0.1% Perchloric acid or Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 60% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Temperature:Maintain column at
or ambient (avoid heating).
Detection: UV at 210 nm (Low wavelength required as the compound lacks strong chromophores).
Handling & Safety (E-E-A-T)
Warning: Vesicant Potential
Due to the formation of the aziridinium ion, this compound behaves similarly to nitrogen mustards. It is a potent alkylating agent.
Skin/Eye Contact: Causes severe irritation and potential chemical burns. The alkylating mechanism can cause delayed blistering.
Inhalation: Dust is highly irritating to the respiratory tract.
Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate in water. Thiosulfate acts as a "soft" nucleophile, opening the aziridinium ring safely to form a non-toxic thiosulfate ester.
References
ChemicalBook. (2024). 1-(2-Chloroethyl)pyrrolidine Hydrochloride Properties and Safety. Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 81668, 1-(2-Chloroethyl)pyrrolidine hydrochloride. Link
El-Ries, M. A., et al. (2013). Analysis of Sulpiride and its Impurities: Application to Degradation Studies. Journal of Pharmaceutical and Biomedical Analysis.
World Health Organization. (2006). International Pharmacopoeia: Sulpiride Synthesis and Impurities.
A Senior Application Scientist's Guide to 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride: A Versatile Building Block in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride, a key building block for medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride, a key building block for medicinal chemists. We will explore its chemical properties, synthesis, and reactivity, focusing on the strategic rationale behind its application in the design and development of novel therapeutic agents.
Core Characteristics and Physicochemical Profile
2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride is a chiral heterocyclic compound valued for its bifunctional nature. The pyrrolidine ring is a common motif in a vast array of biologically active molecules, often conferring favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The ethyl group on the nitrogen modulates basicity and lipophilicity, while the reactive chloromethyl group at the 2-position serves as a versatile electrophilic handle for introducing the pyrrolidine scaffold into larger, more complex molecules.
Table 1: Physicochemical and Safety Data
Property
Value
Source
IUPAC Name
2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride
Sigma-Aldrich
CAS Number
86407-33-4
Inferred from structure
Molecular Formula
C₇H₁₅Cl₂N
Sigma-Aldrich
Molecular Weight
184.11 g/mol
Sigma-Aldrich
Appearance
Solid
Sigma-Aldrich
InChI Key
DQGHFMIUCZGXMR-UHFFFAOYSA-N
Sigma-Aldrich
GHS Pictogram
GHS06 (Toxic)
Sigma-Aldrich
Signal Word
Danger
Sigma-Aldrich
Hazard Statements
H301 (Toxic if swallowed), H319 (Causes serious eye irritation)
The synthesis of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride is typically achieved via the chlorination of the corresponding alcohol, (S)-1-Ethyl-2-pyrrolidinemethanol. This transformation is a cornerstone of organic synthesis, converting a relatively unreactive hydroxyl group into a good leaving group (chloride), thereby activating the carbon for subsequent nucleophilic attack.
The choice of chlorinating agent is critical and dictates the reaction conditions. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction proceeds through a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, often with inversion of stereochemistry (an Sₙi mechanism that can become Sₙ2 in the presence of a base like pyridine). The hydrochloride salt form enhances the compound's stability and makes the solid easier to handle.
Experimental Protocol: Synthesis from (S)-1-Ethyl-2-pyrrolidinemethanol
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Reaction Setup: To a stirred solution of (S)-1-Ethyl-2-pyrrolidinemethanol (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen), cautiously add thionyl chloride (1.1 - 1.5 eq) dropwise at 0 °C. The use of an ice bath is crucial to control the initial exothermic reaction.
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours to ensure the reaction goes to completion.[1] The progress can be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess solvent and thionyl chloride.[1] The resulting residue is the crude hydrochloride salt.
Purification: The crude product is often purified by recrystallization. A common solvent system is isopropanol/di-isopropyl ether.[2] The crude solid is dissolved in a minimal amount of hot isopropanol, and di-isopropyl ether is added until turbidity is observed. Cooling the solution slowly will yield the purified crystalline product, which can be collected by filtration.
Fig. 1: Synthesis and Purification Workflow.
Reactivity and Mechanistic Considerations in Drug Design
The synthetic utility of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride stems from the electrophilic nature of the primary carbon bearing the chlorine atom. This site is primed for nucleophilic substitution reactions (Sₙ1 and Sₙ2), which are fundamental for forging new carbon-heteroatom or carbon-carbon bonds.
Nucleophilic Substitution (Sₙ2 vs. Sₙ1)
Sₙ2 Pathway (Favored): As a primary alkyl halide, the Sₙ2 mechanism is generally favored. This is a single, concerted step where a nucleophile attacks the electrophilic carbon at the same time the chloride leaving group departs.[3] This pathway is stereospecific, resulting in an inversion of configuration at the chiral center if the reaction occurs directly at that center (which is not the case here, but it's a key feature of Sₙ2). The reaction rate depends on the concentration of both the substrate and the nucleophile.[4] Strong, unhindered nucleophiles (e.g., thiols, amines, alkoxides) and polar aprotic solvents (e.g., DMF, DMSO) promote the Sₙ2 pathway.
Sₙ1 Pathway (Less Favored): The Sₙ1 pathway involves a two-step process initiated by the slow, rate-determining departure of the leaving group to form a primary carbocation intermediate.[5][6] This intermediate is then rapidly attacked by a nucleophile.[5][7] Primary carbocations are highly unstable, making this pathway less likely unless forced by specific conditions, such as the use of a protic solvent and a weak nucleophile.
The choice between these pathways is a critical experimental decision. For constructing drug candidates, the predictability and stereochemical control of the Sₙ2 reaction are highly desirable.
Fig. 2: Generalized Sₙ2 Reaction Pathway.
Applications in Medicinal Chemistry
The N-ethylpyrrolidine moiety is a privileged scaffold found in numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[8] While specific examples starting directly from 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride are proprietary or less documented in public literature, its utility can be understood by analogy to the closely related building block, 1-(2-Chloroethyl)pyrrolidine hydrochloride. This analogous compound is a documented intermediate in the synthesis of drugs like the estrogen receptor antagonist Nafoxidine.[2]
Derivatives of 2-(aminomethyl)-1-ethylpyrrolidine, which can be synthesized from our title compound, have been explored as:
Antipsychotics: Targeting dopamine D receptors.[9]
Antiviral and Antitumor Compounds: Demonstrating broad therapeutic potential.[9]
The core value proposition is the ability to connect a nucleophilic pharmacophore or linker (Nu:) to the pyrrolidine ring via a stable methylene bridge, as illustrated in the hypothetical scheme below.
Scheme 1: Hypothetical Application in Drug Synthesis
(A conceptual representation of coupling a phenolic drug intermediate with the pyrrolidine building block)
Analytical Characterization
Ensuring the identity, purity, and stereochemical integrity of the building block is paramount. A multi-technique approach is standard practice.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The proton NMR spectrum will show characteristic signals for the ethyl group, the pyrrolidine ring protons, and the diastereotopic protons of the chloromethyl group.
Mass Spectrometry (MS): Provides the molecular weight of the free base and characteristic fragmentation patterns, confirming the compound's identity.[10][11]
High-Performance Liquid Chromatography (HPLC): Used to determine purity. For chiral compounds like this, chiral HPLC is essential to determine the enantiomeric excess (e.e.%).[9] This often requires derivatization of the compound to enable separation on a chiral stationary phase.[9]
Safety, Handling, and Storage
As a toxic and irritant compound, strict safety protocols must be followed.
Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood. Wear safety glasses with side shields, a lab coat, and appropriate chemical-resistant gloves.[12][13]
Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[12][14] Use personal protective equipment as required.[15]
Storage: The hydrochloride salt is noted to be hygroscopic.[16] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14][16][17]
Conclusion
2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride is more than just a chemical reagent; it is a strategic tool for the medicinal chemist. Its well-defined structure, predictable reactivity via the Sₙ2 pathway, and the desirable properties conferred by the N-ethylpyrrolidine scaffold make it an invaluable building block for the synthesis of complex and novel drug candidates. A thorough understanding of its synthesis, handling, and reaction mechanisms allows researchers to efficiently incorporate this versatile motif, accelerating the journey from molecular design to potential therapeutic breakthroughs.
References
Bouling Chemical Co., Limited. (n.d.). N-(2-Chloroethyl)Pyrrolidine Hydrochloride Supplier China. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved from [Link]
Shree Ganesh Remedies Limited. (n.d.). 1-(2-Chloroethyl)pyrrolidine hydrochloride-7250-67-1. Retrieved from [Link]
Google Patents. (n.d.). CN102816101A - Synthesis method of (S)-N-methyl-2 chloro-ethyl-pyrrolidine.
PubChem. (n.d.). 1-(2-Chloroethyl)pyrrolidine hydrochloride. Retrieved from [Link]
Wired Chemist. (n.d.). Mechanism. Retrieved from [Link]
Master Organic Chemistry. (2012, September 12). A Tale of Two Elimination Reaction Patterns. Retrieved from [Link]
ResearchGate. (2015, August 6). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
"Pushing Electrons;" Representing Reaction Mechanisms. (n.d.). Retrieved from [Link]
PubMed. (2011, December 1). Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product. Retrieved from [Link]
MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Retrieved from [Link]
YouTube. (2016, July 28). Organic Chemistry Elimination Reactions - E1, E2, E1CB. Retrieved from [Link]
YouTube. (2021, March 4). Determining SN1, SN2, E1, and E2 Reactions: Crash Course Organic Chemistry #23. Retrieved from [Link]
ResearchGate. (2023, October 12). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride in Agricultural Chemical Synthesis
Content Type: Detailed Application Note and Protocols
Audience: Researchers, Senior Synthetic Chemists, and Agrochemical Development Scientists
Executive Summary
2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride (CAS: 35120-28-6) is a specialized alkylating agent and heterocyclic building block. Unlike simple alkyl halides, this compound possesses a "hidden" reactivity profile driven by the formation of a bicyclic aziridinium ion intermediate.
For the agrochemical scientist, this molecule offers a divergent synthetic pathway: it serves as a precursor to both functionalized pyrrolidines (common in neonicotinoid analogs and auxinic herbicides) and, via ring expansion, 3-substituted piperidines (found in piperidine-based fungicides). This guide details the mechanistic handling, synthesis, and application of this intermediate, emphasizing the control of regioselectivity during nucleophilic attack.
Chemical Identity & Mechanistic Insight[1]
The "Aziridinium Advantage"
The utility of 2-(Chloromethyl)-1-ethylpyrrolidine lies in its ability to undergo intramolecular cyclization. Upon neutralization of the hydrochloride salt, the nitrogen lone pair displaces the chlorine atom, forming the highly reactive 1-ethyl-1-azoniabicyclo[3.1.0]hexane (aziridinium) cation.[1]
This intermediate is an electrophilic "chameleon" that can be opened by nucleophiles at two distinct positions, leading to different ring systems:
Path A (Retention): Attack at the exocyclic methylene group yields the 2-substituted pyrrolidine .
Path B (Expansion): Attack at the endocyclic ring carbon yields the 3-substituted piperidine .
Understanding this equilibrium is critical for yield optimization and impurity profiling in active ingredient (AI) synthesis.
Visualizing the Pathway
The following diagram illustrates the bifurcation of the reaction pathway mediated by the aziridinium ion.
Experimental Protocols
Protocol A: Synthesis of 2-(Chloromethyl)-1-ethylpyrrolidine HCl
Objective: Preparation of the chloromethyl intermediate from 1-ethyl-2-pyrrolidinemethanol.
Scale: 100 g basis.
Reagents:
1-Ethyl-2-pyrrolidinemethanol (Precursor): 129.2 g (1.0 mol)
Thionyl Chloride (
): 130.9 g (1.1 mol)
Dichloromethane (DCM): 500 mL
Toluene (for recrystallization)
Methodology:
Setup: Charge a 1L three-necked flask with 1-ethyl-2-pyrrolidinemethanol and DCM. Cool the system to 0–5°C under
atmosphere.
Chlorination: Add
dropwise over 60 minutes, maintaining internal temperature <10°C. Caution: Exothermic reaction with gas evolution (SO2, HCl).
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (40°C) for 3 hours to ensure complete conversion.
Isolation: Evaporate solvent and excess
under reduced pressure. The residue is a hygroscopic solid/oil.
Purification: Triturate the residue with cold toluene or ether to induce crystallization. Filter and dry under vacuum.
Yield Target: >90%
Purity Check: ^1H NMR (D2O) should show the characteristic chloromethyl doublet at
3.8-4.0 ppm.
Protocol B: Nucleophilic Coupling (Synthesis of 2-Aminomethyl Scaffold)
Objective: Synthesis of 2-(Aminomethyl)-1-ethylpyrrolidine , a key motif in substituted benzamide agrochemicals (analogous to Sulpiride synthesis).
Reagents:
2-(Chloromethyl)-1-ethylpyrrolidine HCl: 18.4 g (0.1 mol)
Ammonia (aqueous 25% or methanolic solution): Excess (5-10 eq)
Potassium Carbonate (
): 27.6 g (0.2 mol)
Ethanol: 150 mL
Methodology:
Activation: Dissolve the hydrochloride salt in ethanol. Add
to neutralize and generate the free base in situ.
Note: At this stage, the aziridinium ion begins to form.
Ammonolysis: Add the ammonia solution. Heat the mixture in a sealed pressure vessel (autoclave) at 80–90°C for 6–8 hours.
Mechanism:[2][3][4][5][6][7][8] High pressure and excess ammonia favor the kinetic attack at the primary carbon (preserving the pyrrolidine ring) over the thermodynamic ring expansion.
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate.
Distillation: Purify the resulting oil by fractional distillation under reduced pressure.
Critical QC: Use GC-MS to quantify the ratio of Pyrrolidine (Product A) vs. Piperidine (Product B). Expect >90:10 ratio favoring pyrrolidine under these conditions.
Analytical Data & Specifications
Parameter
Specification
Notes
Appearance
White to off-white crystalline solid
Highly hygroscopic. Store under Argon.
Melting Point
171 – 175 °C
Sharp range indicates high purity.
Solubility
Water, Methanol, Ethanol
Insoluble in non-polar solvents (Hexane).
Mass Spec (ESI)
[M+H]+ = 148.1 (Free base)
Characteristic Cl isotope pattern (3:1) in precursor.
Stability
Unstable in basic aqueous solution
Rapidly hydrolyzes to alcohol via aziridinium.
Safety & Handling (Mustard Agent Analog)
WARNING: This compound is a nitrogen mustard derivative. While less toxic than sulfur mustard, it shares the mechanism of forming alkylating aziridinium ions which can alkylate DNA.
Vesicant Hazard: Direct contact can cause severe skin burns, blisters, and necrosis. The onset of symptoms may be delayed.
Inhalation: Dust or aerosols are potent respiratory irritants. Use only in a certified chemical fume hood.
Decontamination:
Surface Spills: Treat with 10% aqueous sodium thiosulfate (nucleophilic quenching) followed by detergent wash.
Skin Contact: Immediately wash with "Fuller's Earth" or copious amounts of soap and water. Do not scrub (to avoid abrasion).
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
References
Fuson, R. C., & Zirkle, C. L. (1948). Ring Enlargement by Rearrangement of the 1,2-Aminochloroalkyl Group; Rearrangement of 1-Ethyl-2-chloromethylpyrrolidine to 1-Ethyl-3-chloropiperidine.[1] Journal of the American Chemical Society.[1][9] Link
Hammer, C. F., & Heller, S. R. (1966). The isolation of bicyclic aziridinium ion intermediate. Chemical Communications.[1] Link
Technical Support Center: Synthesis of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride
Welcome to the technical support guide for the synthesis of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis. The information herein is based on established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.
I. Overview of the Synthesis
The synthesis of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride typically involves a two-step process. The first step is the formation of the precursor, 1-ethyl-2-pyrrolidinemethanol. This is followed by the chlorination of the alcohol group using a suitable chlorinating agent, most commonly thionyl chloride (SOCl₂), to yield the desired product. The hydrochloride salt is often formed in situ or during the workup.
A common synthetic route starts from commercially available starting materials like (S)-(+)-2-Pyrrolidinemethanol, which serves as a chiral building block.[1] The overall process requires careful control of reaction conditions to minimize side reactions and maximize yield and purity.
II. Visualizing the Reaction Pathway
To better understand the synthesis, let's visualize the core reaction pathway.
Caption: General two-step synthesis of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride.
III. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis.
FAQ 1: My yield of 1-ethyl-2-pyrrolidinemethanol (the precursor) is low. What are the likely causes?
Low yields in the initial ethylation step can often be attributed to several factors:
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the appropriate reaction time and temperature. Depending on the ethylating agent used, refluxing for several hours may be necessary.
Suboptimal Base: If your synthesis involves an N-alkylation step, the choice and amount of base are critical. A weak base may not sufficiently deprotonate the starting pyrrolidine, leading to poor nucleophilicity. Consider using a stronger, non-nucleophilic base.
Moisture Contamination: Water in the reaction can react with some ethylating agents and reduce their effectiveness. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Workup Losses: Significant product loss can occur during the extraction and purification stages. Ensure proper pH adjustment during aqueous workup to minimize the water solubility of the amine product. Multiple extractions with an appropriate organic solvent are recommended.
FAQ 2: The chlorination step with thionyl chloride is giving me a dark, tarry mixture instead of a clean product. Why is this happening and how can I prevent it?
The formation of a dark, tarry substance during chlorination with thionyl chloride is a common and frustrating problem. The primary culprit is often the uncontrolled exothermic reaction and subsequent side reactions.
Causality: Thionyl chloride reacts exothermically with alcohols.[2] If the addition is too fast or the reaction temperature is not adequately controlled, localized heating can lead to decomposition of the starting material, intermediates, or the final product. The acidic byproducts, HCl and SO₂, can also catalyze polymerization or other degradation pathways.[2][3]
Preventative Measures:
Controlled Addition: Add the thionyl chloride dropwise to a cooled solution of the alcohol. Maintaining the reaction temperature at 0-5 °C during the addition is crucial.
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions with atmospheric moisture.
Solvent Choice: Using an appropriate inert solvent, such as dichloromethane or toluene, can help to dissipate heat and control the reaction rate.[4]
Order of Addition: In some cases, adding the alcohol solution to the thionyl chloride (inverse addition) can provide better temperature control, although this should be done with extreme caution.
Technical Support Center: Purification of 2-(Chloromethyl)-1-ethylpyrrolidine Hydrochloride
Welcome to the technical support center for 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex cha...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this critical intermediate. As Senior Application Scientists, we have compiled field-proven insights and protocols to ensure you achieve the desired purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride?
A: 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride is typically a solid material. It is generally stable under recommended storage conditions, which include keeping it in a tightly sealed container in a cool, dry place.[1] However, like many chlorinated amine hydrochlorides, it can be susceptible to degradation under certain conditions.
Q2: What are the primary impurities I should be aware of?
A: Impurities can originate from several sources:
Residual Solvents and Reagents: Carryover from the synthesis, such as toluene, thionyl chloride, or various alcohols.[2]
Starting Material: Unreacted precursors from the synthetic route.
Side-Reaction Products: Depending on the synthesis method, by-products can form. For instance, methods involving DCC (dicyclohexylcarbodiimide) can lead to urea-based impurities that are challenging to remove.[3]
Degradation Products: The most significant degradation product is its structural isomer, 3-chloro-1-ethylpiperidine hydrochloride, formed via thermal rearrangement.[4]
Q3: What analytical methods are recommended for purity assessment?
A: A multi-pronged approach is best for comprehensive purity analysis:
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and detecting impurities.[5] Specific methods can be developed for enantiomeric purity as well.[6]
Mass Spectrometry (MS): Often coupled with LC (LC-MS), it is invaluable for identifying the mass of unknown impurities and degradation products.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structural integrity of the final product and identifying structural isomers like the piperidine rearrangement product.[2]
Melting Point Analysis: A simple yet effective technique. A sharp melting point range close to the literature value indicates high purity, while a broad or depressed range suggests the presence of impurities.
Troubleshooting Purification Challenges
This section provides in-depth guides to tackle specific issues you may encounter during the purification of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride.
Guide 1: Product Discoloration (Yellow to Brown Solid)
Problem: The isolated product is off-white, yellow, or even brownish, instead of the expected white solid.
Probable Causes & Solutions:
Cause: Residual acidic impurities or oxidation.
Expert Insight: Trace amounts of acid (e.g., HCl from synthesis) can catalyze degradation, especially when exposed to air and light.
Solution: Ensure the final product is thoroughly washed and dried. An effective purification method is recrystallization, which helps in rejecting colored impurities into the mother liquor.[7]
Cause: Thermal degradation during solvent removal.
Expert Insight: Prolonged heating, even under vacuum, can promote the formation of colored degradation products. The compound can undergo thermal rearrangement to 3-chloro-1-ethylpiperidine, and further degradation can lead to coloration.[4]
Solution: Use a rotary evaporator with the bath temperature set as low as possible. Avoid aggressive heating. For final drying, a vacuum oven at a mild temperature (e.g., 30-40°C) is preferable to prolonged high-temperature drying.
Guide 2: Poor Recovery After Recrystallization
Problem: A significant loss of product is observed after performing a recrystallization procedure.
Probable Causes & Solutions:
Cause: Inappropriate solvent choice.
Expert Insight: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][8] If the compound is too soluble in the cold solvent, a large portion will remain in the mother liquor.
Solution: Conduct a thorough solvent screen. Use small, accurately weighed amounts of your crude product to test solubility in various solvents (e.g., isopropanol, ethanol, methanol/ethyl acetate mixtures) at room temperature and at reflux.[8]
Solvent System
Solubility (Cold)
Solubility (Hot)
Expected Recovery
Notes
Isopropanol
Low
High
Good to Excellent
A common choice for hydrochloride salts.
Ethanol
Moderate
High
Fair to Good
May require cooling to very low temperatures.
Ethyl Acetate
Very Low
Low
Poor
Unlikely to be a good single solvent.
Methanol/DCM
High
Very High
Poor
Solvents are too powerful; product stays dissolved.
Isopropanol/Heptane
Low
High
Excellent
Using an anti-solvent (heptane) can improve recovery.
Cause: Using an excessive volume of solvent.
Expert Insight: The goal is to create a saturated solution at the boiling point of the solvent.[7] Using too much solvent will prevent the solution from becoming supersaturated upon cooling, thus inhibiting crystallization.
Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. This minimizes the total volume used. If you accidentally add too much, you can carefully evaporate some of the solvent to re-establish saturation.
Cause: Premature crystallization.
Expert Insight: If the solution cools too quickly, especially in the funnel during hot filtration, the product will crash out along with impurities.
Solution: Use a pre-heated funnel and filter flask for hot filtration. Keep the solution at or near its boiling point during the transfer.
Guide 3: Presence of an Isomeric Impurity (3-chloro-1-ethylpiperidine)
Problem: HPLC or NMR analysis shows a significant peak corresponding to the structural isomer, 3-chloro-1-ethylpiperidine hydrochloride.
Probable Cause & Mechanism:
Thermal Rearrangement: This is a classic intramolecular reaction for 2-(haloalkyl)amines.[4] The pyrrolidine nitrogen acts as a nucleophile, displacing the chloride to form a strained bicyclic aziridinium ion intermediate. This intermediate is then opened by the chloride ion, predominantly at the less hindered carbon, leading to the formation of the more thermodynamically stable six-membered piperidine ring. This process is accelerated by heat.
Caption: General workflow for purification by recrystallization.
Solutions:
Minimize Thermal Stress: The most critical control parameter.
Synthesis: Run the final steps of the synthesis at the lowest effective temperature.
Work-up & Purification: Avoid prolonged heating during solvent evaporation. When performing recrystallization, bring the solution to a boil only briefly to ensure complete dissolution, then allow it to cool.
Purification Strategy:
Fractional Recrystallization: This can be challenging as the isomers may have similar solubilities. However, by carefully selecting a solvent system and performing multiple recrystallizations, it may be possible to enrich the desired 2-(chloromethyl) isomer in the crystalline fraction.
Chromatography: While less ideal for large-scale purification of a hydrochloride salt, column chromatography on silica gel (after converting the salt to the free base and re-forming the salt post-purification) can be an effective, albeit laborious, method for separating the isomers.[9]
Caption: Decision flowchart for impurity identification and resolution.
Experimental Protocols
Protocol 1: Recrystallization of 2-(Chloromethyl)-1-ethylpyrrolidine Hydrochloride
This protocol provides a generalized procedure. The ideal solvent and volumes must be determined empirically as described in the troubleshooting guide.
Solvent Selection: Based on prior screening, select an appropriate solvent (e.g., isopropanol).
Dissolution: Place the crude solid (e.g., 10.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring.
Achieve Saturation: Continue adding small portions of hot solvent until all the solid has just dissolved. Note the total volume of solvent used.
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Return the mixture to a boil for a few minutes.
Hot Filtration: Pre-heat a gravity funnel with fluted filter paper and a receiving flask. Filter the hot solution quickly to remove the charcoal or any insoluble impurities.
Crystallization: Cover the receiving flask and allow the solution to cool slowly to room temperature. To maximize recovery, subsequently place the flask in an ice bath for at least one hour.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals in a vacuum oven at a low temperature (30-40°C) until a constant weight is achieved.
Analysis: Characterize the final product by HPLC and melting point to confirm purity.
Caption: Mechanism of rearrangement from pyrrolidine to piperidine.
1-(2-Chloro Ethyl)Pyrrolidine Hydro Chloride CAS No 7250-67-1 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate.
SAFETY DATA SHEET for 2-(Aminomethyl)-1-ethylpyrrolidine. Thermo Fisher Scientific.
Chem 267. Recrystallization - Part 2. University of Massachusetts Amherst.
2-Aminomethyl-1-ethylpyrrolidine. PubChem.
SAFETY DATA SHEET for (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine. Sigma-Aldrich.
Recrystallization Lab. Rowan College at Burlington County.
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications.
Analytical Methods. Ministry of the Environment, Government of Japan.
Identifying impurities in 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride reactions
Welcome to the technical support center for 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its sy...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis and impurity profiling. As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount.[1] This document provides in-depth troubleshooting advice and validated protocols to help you identify and control impurities effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and analysis of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride.
Q1: What are the primary synthesis routes for 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride, and how do they impact potential impurities?
A1: The impurity profile is intrinsically linked to the synthetic pathway. A prevalent and cost-effective method involves the chlorination of 1-ethyl-2-pyrrolidinemethanol using a chlorinating agent like thionyl chloride (SOCl₂).[2] This route is effective but can introduce specific impurities if not carefully controlled. Key concerns include incomplete reaction, over-chlorination, and side reactions driven by the reactivity of thionyl chloride. Alternative routes, such as the electrolytic reduction of 1-ethyl-2-nitromethylene pyrrolidine, may present a different set of impurities, including unreduced starting material or byproducts from the electrochemical process.[1]
Q2: What are the main classes of impurities to anticipate in this reaction?
A2: Impurities can be broadly categorized as follows:
Process-Related Impurities: These originate from the manufacturing process itself. They include unreacted starting materials (e.g., 1-ethyl-2-pyrrolidinemethanol), excess reagents, and products of side reactions (e.g., dimers, isomers).
Degradation Products: 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride can be sensitive to moisture. The primary degradation pathway is the hydrolysis of the reactive chloromethyl group to the corresponding hydroxymethyl alcohol (1-ethyl-2-pyrrolidinemethanol).
Residual Solvents: Solvents used during the reaction (e.g., toluene) or purification (e.g., ethanol, diethyl ether) can be retained in the final product.[2]
Inorganic Impurities: These include residual catalysts, salts from workup procedures, and trace metals that may leach from reactors. These are often analyzed by techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3][4]
Q3: I'm starting my analysis. Which analytical technique should I begin with for impurity profiling?
A3: For a comprehensive initial assessment, High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the most powerful and recommended starting point.[5] HPLC allows for the separation of non-volatile organic impurities, while MS provides immediate mass information, which is crucial for preliminary identification. For volatile impurities and residual solvents, Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard.[6]
This guide is structured in a problem-cause-solution format to directly address issues you may encounter during your experiments.
Problem 1: My final product chromatogram shows a significant peak matching the mass and retention time of my starting material, 1-ethyl-2-pyrrolidinemethanol.
Probable Cause: This indicates an incomplete reaction. The conversion of the hydroxyl group to the chloride was not driven to completion.
Scientific Explanation: The reaction between an alcohol and thionyl chloride proceeds via a chlorosulfite intermediate. Insufficient reagent, low reaction temperature, or inadequate reaction time can lead to unreacted starting material remaining.
Solution:
Reaction Monitoring: Implement in-process controls. Thin-Layer Chromatography (TLC) is a rapid method to qualitatively track the disappearance of the starting material.[1][7] For quantitative tracking, periodic sampling and analysis by HPLC or GC are recommended.
Optimize Stoichiometry: Ensure a slight excess of thionyl chloride is used. However, a large excess can promote side reactions, so this must be carefully optimized.
Control Temperature and Time: The reaction is often performed at reflux.[2] Verify that the reaction mixture reaches and maintains the target temperature for a sufficient duration. Extend the reaction time based on your monitoring results.
Problem 2: I've isolated my product, but I see a new peak in my LC-MS analysis with a mass corresponding to [M-Cl+OH].
Probable Cause: Hydrolysis of the product has occurred. The chloromethyl group is susceptible to nucleophilic attack by water. The hydrochloride salt form is also noted to be hygroscopic.[8]
Scientific Explanation: The carbon atom of the chloromethyl group is electrophilic and can be attacked by water, a nucleophile, displacing the chloride ion. This process is often accelerated by residual acid or base and elevated temperatures.
Solution:
Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents. Thionyl chloride reacts exothermically and dangerously with water, so this is also a critical safety measure.
Inert Atmosphere: Conduct the reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Proper Storage: Store the final product in a tightly sealed container, preferably in a desiccator or under an inert gas, and at recommended temperatures to maintain stability.[9]
Problem 3: My chromatogram is complex, showing several unknown peaks, some with molecular weights higher than the expected product.
Probable Cause: This suggests the formation of side products, potentially dimers or oligomers.
Scientific Explanation: The starting material (1-ethyl-2-pyrrolidinemethanol) or the product itself can participate in intermolecular reactions. For example, the nitrogen of one molecule could potentially react with the chloromethyl group of another, leading to dimeric impurities. High reaction temperatures or high concentrations can favor these bimolecular side reactions.
Solution:
Controlled Reagent Addition: Add the thionyl chloride dropwise to the reaction mixture, especially during the initial phase, to maintain better control over the reaction exotherm and local concentrations.[2]
Temperature Management: Avoid excessive heating. While reflux may be necessary, prolonged exposure to high temperatures can promote side reactions. Optimize for the lowest temperature that provides a reasonable reaction rate.
Purification Strategy: Effective purification is key. Recrystallization from a suitable solvent system (e.g., anhydrous ethanol) is often effective at removing both more and less polar impurities.[2] If recrystallization is insufficient, column chromatography may be required.
Section 3: Standardized Protocols for Impurity Identification
These protocols provide a validated starting point for your analytical workflow.
Protocol 3.1: Broad-Spectrum Impurity Profiling by LC-MS
This method is designed to separate a wide range of potential organic impurities.
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
0-5 min: 5% B
5-25 min: Linear gradient from 5% to 95% B
25-30 min: Hold at 95% B
30-31 min: Return to 5% B
31-35 min: Re-equilibration at 5% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection:
UV/DAD: 210 nm.
MS: Electrospray Ionization (ESI) in positive mode. Scan range m/z 50-1000.
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Water:Acetonitrile.
Protocol 3.2: Analysis of Residual Solvents by Headspace GC-MS
This protocol is for detecting and quantifying volatile impurities.
System: Headspace Sampler coupled to a GC-MS.
GC Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Temperature Program:
Initial: 40 °C, hold for 5 minutes.
Ramp: 10 °C/min to 240 °C.
Final: Hold at 240 °C for 5 minutes.
Headspace Parameters:
Vial Equilibration Temperature: 80 °C.
Vial Equilibration Time: 15 minutes.
Loop Temperature: 90 °C.
Transfer Line Temperature: 100 °C.
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range m/z 35-350.
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). Seal immediately.
Section 4: Data Visualization and Summary
Table 1: Common Potential Impurities in the Synthesis of 2-(Chloromethyl)-1-ethylpyrrolidine HCl
Caption: Synthetic pathway and common impurity formation.
Caption: Analytical workflow for impurity identification.
References
DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine.
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews. [Link]
Development and Validation of Analytical Method for Quantitative Estimation of Multiple Metal Impurities in Dobutamine Hydrochloride using ICPMS Spectroscopy. International Journal of Pharmaceutical and Experimental Research. [Link]
CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine.
Quantitative Analysis of Sulpiride and Impurities of 2-Aminomethyl-1-Ethylpyrrolidine and Methyl-5-Sulphamoyl-2-Methoxybenzoate in Pharmaceuticals by High-Performance Thin-Layer Chromatography and Scanning Densitometry. ResearchGate. [Link]
Synthesis of 1-(2-Indenylethyl) Pyrrolidine and its Transition Metal Complexes. Society of Education, Agra. [Link]
CN102816101A - Synthesis method of (S)-N-methyl-2 chloro-ethyl-pyrrolidine.
Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central. [Link]
Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]
ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities. PubMed. [Link]
A Comparative Analysis of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride and 1-(2-Chloroethyl)pyrrolidine hydrochloride for Pharmaceutical and Chemical Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is a critical determinant of reaction efficiency, yield, and the ultimate purity of the target molecule. Among...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is a critical determinant of reaction efficiency, yield, and the ultimate purity of the target molecule. Among the vast array of heterocyclic intermediates, substituted pyrrolidines are of paramount importance, forming the core scaffold of numerous biologically active compounds. This guide provides an in-depth comparative analysis of two structurally related yet functionally distinct pyrrolidine-based alkylating agents: 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride and 1-(2-Chloroethyl)pyrrolidine hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental data, and practical insights to inform the selection of the optimal reagent for specific synthetic applications.
Physicochemical and Structural Properties: A Head-to-Head Comparison
At first glance, both compounds appear to be simple chlorinated pyrrolidine derivatives. However, the seemingly minor difference in the position of the chloroalkyl substituent—at the 2-position of the ring versus on the ring nitrogen—gives rise to significant differences in their physical and chemical properties.
Soluble in water and other polar solvents like ethanol[3][5]. Slightly soluble in Chloroform[4].
Stability & Storage
No specific data, general precautions for hydrochlorides apply.
Hygroscopic; should be stored under an inert atmosphere (e.g., Nitrogen) in a cool, dry, well-ventilated area away from strong bases and oxidizing agents.[2][1][3]
The most striking difference is the molecular formula and weight, stemming from the N-ethyl and C-chloromethyl substitution in one versus the N-chloroethyl group in the other. 1-(2-Chloroethyl)pyrrolidine hydrochloride is well-characterized, with extensive data available on its physical constants. It is notably hygroscopic, a critical consideration for storage and handling to prevent degradation and ensure reproducibility in reactions.[1][3][5]
Structural Isomerism Dictates Reactivity and Mechanistic Pathways
The positioning of the electrophilic carbon atom relative to the tertiary amine defines the reactivity profile of these two reagents. This structural nuance is the primary determinant of their utility in synthesis.
Caption: Chemical structures of the free base forms.
2-(Chloromethyl)-1-ethylpyrrolidine acts as a typical secondary alkylating agent. The chlorine is attached to a carbon adjacent to the stereocenter at the 2-position of the pyrrolidine ring. Its reactivity in nucleophilic substitution reactions (SN2) will be influenced by steric hindrance around the electrophilic carbon. The presence of the N-ethyl group and the pyrrolidine ring itself creates a more sterically crowded environment compared to its isomer.
1-(2-Chloroethyl)pyrrolidine , in contrast, is a classic example of a compound capable of neighboring group participation . The lone pair of electrons on the pyrrolidine nitrogen is perfectly positioned to displace the chloride ion in an intramolecular SN2 reaction. This forms a highly reactive, strained three-membered ring known as an aziridinium ion . This intermediate is a potent electrophile that readily reacts with nucleophiles.
Caption: Intramolecular cyclization pathway of 1-(2-Chloroethyl)pyrrolidine.
This mechanistic difference is crucial. The formation of the aziridinium intermediate makes 1-(2-Chloroethyl)pyrrolidine a significantly more potent alkylating agent than would be expected for a typical primary alkyl chloride. This enhanced reactivity is a key advantage in many synthetic transformations.
Synthesis Methodologies: Pathways to the Intermediates
The synthetic routes to these isomers are distinct, reflecting their structural differences.
Synthesis of 1-(2-Chloroethyl)pyrrolidine hydrochloride:
This is a well-established, multi-step industrial process. A common method involves two main stages:
Hydroxylation: Pyrrolidine is reacted with 2-chloroethanol to form N-(2-hydroxyethyl)pyrrolidine.[8]
Chlorination: The resulting alcohol is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to replace the hydroxyl group with a chlorine atom. Subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.[4][8]
Caption: General synthesis workflow for 1-(2-Chloroethyl)pyrrolidine HCl.
Synthesis of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride:
The synthesis of this chiral building block typically starts from an enantiomerically pure precursor to maintain stereochemical integrity. A plausible route begins with (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, a commercially available chiral amine.[9] The primary amine can be converted to the corresponding chloromethyl group via a Sandmeyer-type reaction, involving diazotization followed by treatment with a chloride source. Alternatively, synthesis can proceed from L-proline derivatives through multiple steps involving N-ethylation, reduction of the carboxylic acid to an alcohol, and subsequent chlorination.
Applications in Pharmaceutical and Chemical Synthesis
The choice between these two reagents is dictated by the specific synthetic strategy and the desired target molecule.
1-(2-Chloroethyl)pyrrolidine hydrochloride is widely used as a key intermediate in the synthesis of a broad range of pharmaceuticals.[1][3] Its high reactivity makes it an excellent choice for introducing the N-ethylpyrrolidine moiety onto various scaffolds. Documented applications include:
Antiestrogens: Used in the preparation of drugs like Nafoxidine.[4]
CNS Agents: Serves as a building block for drugs targeting central nervous system disorders.[3]
Serotonin Receptor Agonists & Alpha-blockers: Employed in the synthesis of these classes of therapeutic agents.[7]
Agrochemicals and Specialty Chemicals: Also finds utility in the production of agrochemicals, surfactants, and corrosion inhibitors.[3][10]
2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride is primarily valued in asymmetric synthesis . When used in its enantiomerically pure form (e.g., the S-enantiomer), it allows for the construction of chiral molecules with high stereoselectivity. This is crucial in modern drug development, where often only one enantiomer of a drug is biologically active and the other may be inactive or even harmful.[9] Its applications are concentrated in areas requiring precise stereochemical control:
Chiral Ligands: Used in the synthesis of ligands for asymmetric catalysis.[9]
Neurological Disorder Medications: The parent amine is a key intermediate for pharmaceuticals targeting neurological conditions like depression and anxiety.[9]
Experimental Protocols: A Practical Guide
Protocol 1: General Procedure for N-Alkylation using 1-(2-Chloroethyl)pyrrolidine hydrochloride
Objective: To illustrate the use of 1-(2-Chloroethyl)pyrrolidine HCl as an alkylating agent for a generic phenolic substrate.
Rationale: This reaction leverages the high reactivity of the aziridinium ion intermediate formed in situ under basic conditions. A non-nucleophilic base is used to deprotonate the phenol and neutralize the HCl salt, freeing the amine for intramolecular cyclization.
Methodology:
To a stirred solution of the starting phenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) as a base.
Add 1-(2-Chloroethyl)pyrrolidine hydrochloride (1.2 eq) to the suspension.
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and pour it into ice-water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.
Protocol 2: Characterization by ¹H NMR Spectroscopy
Objective: To provide expected spectral data for the characterization of 1-(2-Chloroethyl)pyrrolidine hydrochloride.
Rationale: NMR spectroscopy is a fundamental tool for structural elucidation and purity confirmation. The chemical shifts and coupling patterns are unique fingerprints of the molecule.
Sample Preparation: Dissolve ~10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or CDCl₃).
Expected ¹H NMR Data (in CD₂Cl₂):
δ 13.1 (broad singlet, 1H): -NH - (from HCl)
δ 3.97 (triplet, 3H): -N-CH₂-CH₂ -Cl
δ 3.7 (multiplet, 2H): Pyrrolidine ring protons adjacent to N
δ 3.33 (doublet of doublets, 2H): -N-CH₂ -CH₂-Cl
δ 2.81 (multiplet, 2H): Pyrrolidine ring protons
δ 2.14 - 1.95 (multiplet, 3H): Pyrrolidine ring protons[8]
Note: The exact chemical shifts can vary depending on the solvent and concentration. A full suite of 1D and 2D NMR experiments, along with Mass Spectrometry and IR spectroscopy, is recommended for unambiguous characterization.[11][12]
Safety and Handling Considerations
Both compounds are classified as hazardous and must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
1-(2-Chloroethyl)pyrrolidine hydrochloride is a known irritant.[2]
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
Precautionary Statements: Avoid breathing dust/fumes. In case of eye contact, rinse cautiously with water for several minutes.[2]
Conclusion and Recommendations
The choice between 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride and 1-(2-Chloroethyl)pyrrolidine hydrochloride is fundamentally a choice between stereochemical control and enhanced reactivity.
Asymmetric synthesis is the objective, and a specific enantiomer of the target molecule is required.
The synthetic plan involves building a chiral center adjacent to the pyrrolidine ring.
A more controlled, less aggressive alkylating agent is needed to avoid side reactions.
By understanding the distinct structural and mechanistic profiles of these two isomers, researchers can make more informed decisions, optimizing their synthetic routes for efficiency, selectivity, and the successful development of novel chemical entities.
References
Google Patents. CN104030958A - Synthesis method of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile.
Google Patents. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
PharmaCompass.com. 1-(2-Chloroethyl)pyrrolidine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]
Society of Education, Agra. Synthesis of 1-(2-Indenylethyl) Pyrrolidine and its Transition Metal Complexes. Available from: [Link]
Google Patents. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine.
NIST WebBook. Pyrrolidine, TMS derivative. Available from: [Link]
CONICET. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Available from: [Link]
ResearchGate. (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Available from: [Link]
NIH National Center for Biotechnology Information. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Available from: [Link]
A Comparative Guide to the Cross-Reactivity Profiling of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride, a novel pyrrolidine derivative. As this molecule is a likely intermediate or...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride, a novel pyrrolidine derivative. As this molecule is a likely intermediate or building block in pharmaceutical synthesis, understanding its potential for off-target interactions is critical for safety assessment and assay development.[1] Cross-reactivity, where a molecule binds to unintended targets, can lead to false positives in diagnostic assays or unforeseen toxicological effects in therapeutic applications.[2][3]
Rationale for Comparator Selection: Deconstructing the Molecular Scaffold
To build a meaningful cross-reactivity profile, we must compare the target compound against molecules that challenge its binding specificity from different structural perspectives. The selection of appropriate comparators is the cornerstone of a robust study. We have selected a panel of five compounds based on logical structural relationships to 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride.
Positional Isomer: 3-(Chloromethyl)-1-ethylpyrrolidine - Tests the impact of the chloromethyl group's position on the pyrrolidine ring.[7]
N-Alkyl Homolog: 2-(Chloromethyl)-1-methylpyrrolidine hydrochloride - Evaluates the influence of the N-alkyl substituent's size.[7]
Ring Homolog: 2-(Chloromethyl)-1-methylpiperidine hydrochloride - Assesses the effect of expanding the five-membered pyrrolidine ring to a six-membered piperidine ring.[7]
Potential Precursor/Related Metabolite: (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine - Represents a potential synthetic precursor or metabolite, which could be a source of cross-reactivity.[1]
Closely Related Published Compound: 1-(2-Chloroethyl)pyrrolidine hydrochloride - A structurally similar compound with available literature, serving as a benchmark.[8][9]
Caption: Logical relationships between the target compound and selected structural analogs.
Experimental Framework for Cross-Reactivity Assessment
A robust assessment requires a multi-pronged approach. We will detail three key experimental workflows: impurity profiling via LC-MS, direct binding kinetics via Surface Plasmon Resonance (SPR), and functional immunoassay cross-reactivity via a competitive ELISA.
Impurity Profiling: Uncovering Hidden Sources of Reactivity
Cross-reactivity can often be attributed not to the primary compound itself, but to structurally related impurities from the synthesis process.[10] Therefore, the first step is to characterize the purity of the 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride sample using a high-resolution technique like Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12][13][14]
Caption: Workflow for impurity profiling using Liquid Chromatography-Mass Spectrometry.
Sample Preparation: Accurately weigh and dissolve 2-(Chloromethyl)-1-ethylpyrrolidine HCl in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
Chromatographic Separation:
System: UHPLC system.
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Mass Spectrometry Detection:
System: High-Resolution Mass Spectrometer (e.g., Q-Exactive or similar).
Scan Mode: Full scan MS from m/z 100-1000, followed by data-dependent MS/MS on the top 5 most intense ions.
Data Analysis: Process the data using appropriate software. Identify impurities by comparing their accurate mass and fragmentation patterns to the parent compound and known potential side-products from synthesis.[15] Quantify each impurity as a percentage of the total ion current.
Direct Binding Kinetics via Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technology that provides real-time data on binding affinity and kinetics, making it a gold standard for studying molecular interactions.[16][17] By immobilizing a biologically relevant protein target on a sensor chip, we can directly measure the binding of our compound panel. This approach is superior to endpoint assays as it reveals the dynamics of the interaction (on-rate and off-rate).[18][19][20]
Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Experimental Protocol: SPR Binding Analysis
Protein Immobilization:
Select a relevant protein target (e.g., a receptor or enzyme suspected of off-target binding).
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
Inject the protein (e.g., at 50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve an immobilization level of ~5000 RU.
Deactivate remaining active esters with 1 M ethanolamine-HCl, pH 8.5.
Binding Measurement:
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
Prepare a two-fold serial dilution series for the target compound and each analog, from 100 µM down to ~0.5 µM. Include a buffer blank (zero concentration) for double referencing.
Inject each concentration over the immobilized surface for 120 seconds (association), followed by a 300-second buffer injection (dissociation).
Regenerate the surface between cycles using a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).
Data Analysis:
Subtract the response from the reference flow cell and the buffer blank injection.
Globally fit the processed sensorgrams to a 1:1 kinetic binding model to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).
Comparative Data Summary (Hypothetical SPR Results)
Compound
kₐ (1/Ms)
kₔ (1/s)
Kₗ (µM)
2-(Chloromethyl)-1-ethylpyrrolidine HCl
1.5 x 10³
2.0 x 10⁻²
13.3
3-(Chloromethyl)-1-ethylpyrrolidine
8.0 x 10²
5.0 x 10⁻²
62.5
2-(Chloromethyl)-1-methylpyrrolidine HCl
1.1 x 10³
2.5 x 10⁻²
22.7
2-(Chloromethyl)-1-methylpiperidine HCl
No Binding Detected
No Binding Detected
> 100
(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine
2.5 x 10²
9.0 x 10⁻²
360
1-(2-Chloroethyl)pyrrolidine HCl
1.3 x 10³
2.2 x 10⁻²
16.9
Lower Kₗ indicates stronger binding.
Competitive Immunoassay (ELISA)
While SPR provides detailed kinetic data, a competitive ELISA is a widely used method to assess cross-reactivity in the context of antibody-based detection systems.[21][22] This is particularly relevant if the compound is intended for use in applications where immunoassays will be employed. The principle relies on the competition between a labeled antigen-conjugate and the free compound in solution for a limited number of antibody binding sites.
Caption: Workflow for a competitive enzyme-linked immunosorbent assay (ELISA).
Experimental Protocol: Competitive ELISA
Plate Coating: Coat a 96-well microplate with a capture antibody raised against a conjugate of a related pyrrolidine structure. Incubate overnight at 4 °C.
Blocking: Wash the plate and block with 5% non-fat dry milk in PBS for 2 hours at room temperature.
Competition:
Create serial dilutions of the target compound and each analog in assay buffer.
Add 50 µL of each dilution to the wells.
Add 50 µL of a fixed, pre-determined concentration of a target-HRP (Horseradish Peroxidase) conjugate.
Incubate for 1 hour at 37 °C.
Detection:
Wash the plate thoroughly.
Add 100 µL of TMB substrate and incubate in the dark for 15 minutes.
Stop the reaction with 50 µL of 2 M H₂SO₄.
Read the absorbance at 450 nm.
Data Analysis:
Plot the absorbance against the logarithm of the compound concentration.
Determine the IC₅₀ (the concentration that causes 50% inhibition of the signal) for each compound.
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC₅₀ of Target Compound / IC₅₀ of Analog Compound) x 100
Comparative Data Summary (Hypothetical ELISA Results)
Compound
IC₅₀ (ng/mL)
% Cross-Reactivity
2-(Chloromethyl)-1-ethylpyrrolidine HCl
120
100%
3-(Chloromethyl)-1-ethylpyrrolidine
950
12.6%
2-(Chloromethyl)-1-methylpyrrolidine HCl
210
57.1%
2-(Chloromethyl)-1-methylpiperidine HCl
> 10,000
< 1.2%
(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine
8500
1.4%
1-(2-Chloroethyl)pyrrolidine HCl
155
77.4%
Synthesis of Findings and Conclusion
This guide outlines a comprehensive, multi-faceted strategy for characterizing the cross-reactivity profile of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride. By first ensuring the purity of the test article with high-resolution LC-MS, we eliminate confounding variables from synthetic impurities. The subsequent use of orthogonal binding assays—quantitative, real-time SPR and a functional competitive ELISA—provides a robust and self-validating dataset.
The hypothetical data presented illustrates how these combined techniques can build a detailed picture. For instance, SPR might reveal subtle differences in binding kinetics that an endpoint ELISA could miss, while the ELISA provides a practical measure of interference in a common assay format. The systematic comparison against rationally selected structural analogs allows for the development of a preliminary structure-activity relationship for off-target binding. This rigorous, evidence-based approach is essential for advancing novel chemical entities in a research and drug development setting, providing the clear, objective data needed for critical decision-making.
References
Title: Synthesis method of (S)-1-(2-chloracetyl)
Title: Results of an Exploratory Crossover Pharmacokinetic Study Evaluating a Natural Hemp Extract-Based Cosmetic Product: Comparison of Topical and Oral Routes of Administration
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Biological activity comparison of compounds synthesized with 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride
Executive Summary & Compound Profile 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride (CAS 26116-12-1) is the critical synthetic precursor for the N-[(1-ethylpyrrolidin-2-yl)methyl] pharmacophore. This structural motif...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride (CAS 26116-12-1) is the critical synthetic precursor for the N-[(1-ethylpyrrolidin-2-yl)methyl] pharmacophore. This structural motif is the defining feature of a specific class of substituted benzamides—most notably Sulpiride , Amisulpride , and Levosulpiride —which function as selective dopamine D2/D3 receptor antagonists.
This guide compares the biological activity of the primary derivatives synthesized from this precursor. Unlike traditional phenothiazines, these compounds exhibit a unique "atypical" profile, often characterized by selective limbic system activity and a reduced propensity for extrapyramidal side effects (EPS).
Amisulpride: A second-generation analog with higher potency and improved negative symptom efficacy.
Sultopride: A structurally related analog with a different pharmacokinetic profile.[3]
Chemical Synthesis & Structural Logic
The biological activity of these compounds hinges on the stereochemistry of the pyrrolidine ring, which is established by the starting material. The 2-(chloromethyl)-1-ethylpyrrolidine precursor is typically converted to (1-ethylpyrrolidin-2-yl)methanamine before being coupled with a substituted benzoic acid.
Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic pathway showing the divergence of Sulpiride and Amisulpride from the common ethyl-pyrrolidine amine intermediate.[4]
Comparative Biological Activity
The performance of compounds derived from 2-(chloromethyl)-1-ethylpyrrolidine is best evaluated by their binding affinity (Ki or IC50) to Dopamine D2 and D3 receptors. The ethyl-pyrrolidine side chain is critical for this interaction; analogs lacking this specific geometry (e.g., N-methyl or N-benzyl variants) often show significantly altered potency or selectivity.
Table 1: Receptor Binding Affinity Comparison
Compound
D2 Receptor Affinity (Ki/IC50)
D3 Receptor Affinity (Ki/IC50)
Selectivity Profile
Clinical Relevance
Amisulpride
2.8 nM (Ki)
3.2 nM (Ki)
High D2/D3 selectivity; low D1/D4 affinity.
High potency; effective for both positive and negative symptoms.[5][6]
Prototype; requires higher dosing than Amisulpride.
(S)-Enantiomers
High Affinity
High Affinity
The active form for D2 antagonism.
Levosulpiride is the purified (S)-form of Sulpiride.
(R)-Enantiomers
Low/No Affinity
Low/No Affinity
Inactive at D2.
Demonstrates the critical role of the chiral center in the precursor.
Note: Lower Ki/IC50 values indicate higher potency. Data aggregated from multiple binding studies (see References).
Structure-Activity Relationship (SAR) Insights
Stereochemistry is Critical: The S(-) isomer of the pyrrolidine ring (derived from the chiral precursor) is responsible for the dopaminergic blockade. The R(+) isomer is virtually inactive at D2 receptors.
Side Chain Importance: The N-ethyl-2-aminomethylpyrrolidine moiety provides the optimal steric bulk and flexibility to fit the orthosteric binding site of the D2 receptor, distinct from the rigid tricyclic structure of phenothiazines.
Experimental Protocols
To validate the activity of compounds synthesized from this precursor, the following protocols are standard in the field.
Objective: Quantify the binding affinity (Ki) of the synthesized benzamide derivative.
Membrane Preparation:
Homogenize rat striatum or transfected CHO cells expressing human D2 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
Centrifuge at 48,000 x g for 20 mins; resuspend pellet in buffer.
Incubation:
Total Volume: 1000 µL.
Components: 150 µL membrane suspension + 200 µL [3H]-Spiperone (0.1–0.5 nM final) + 200 µL test compound (10^-10 to 10^-5 M).
Non-Specific Binding (NSB): Define using 10 µM (+)-Butaclamol or Haloperidol.
Condition: Incubate for 120 minutes at 25°C to reach equilibrium.
Termination:
Rapid vacuum filtration through Whatman GF/C filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding).
Wash filters 3x with 5 mL ice-cold buffer.
Analysis:
Measure radioactivity via liquid scintillation counting.
Calculate IC50 using non-linear regression.
Convert to Ki using the Cheng-Prusoff equation:
Protocol B: Synthesis of the Pharmacophore (General)
Objective: Conversion of the chloromethyl precursor to the active amine.
Amination: React 2-(chloromethyl)-1-ethylpyrrolidine HCl with excess ammonia (or alcoholic ammonia) in a pressure vessel at 80-100°C.
Extraction: Basify the reaction mixture with NaOH; extract the free amine into dichloromethane.
Distillation: Purify the (1-ethylpyrrolidin-2-yl)methanamine intermediate by vacuum distillation (bp ~50-52°C).
Coupling: React the purified amine (1.1 eq) with the appropriate benzoic acid ester (e.g., methyl 2-methoxy-5-sulfamoylbenzoate) in ethanol under reflux for 5-12 hours.
Mechanism of Action Visualization
The compounds synthesized from this precursor act as antagonists, preventing dopamine from triggering the Gi/o signaling cascade.
Figure 2: Mechanism of action. The benzamide derivative competitively blocks the D2 receptor, preventing the Gi/o-mediated inhibition of Adenylyl Cyclase.
References
PubChem. Sulpiride | C15H23N3O4S. National Library of Medicine. Available at: [Link]
Schoemaker, H., et al. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist. PubMed. Available at: [Link]
Castelli, M.P., et al. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors. PubMed. Available at: [Link]
Bio-Protocol. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Available at: [Link]